Lack of ARF6 GTPase Inhibition in Endothelial Cells
In a direct head‑to‑head comparison, treatment of primary human dermal endothelial cells with the active Myristoylated ARF6 (2‑13) peptide reduced ARF6 activation, whereas the scrambled peptide (MyrSCR 2‑13) had no effect [1]. The scrambled control produced no significant change in ARF6‑GTP levels relative to untreated cells, confirming the sequence‑specificity of ARF6 inhibition [2].
| Evidence Dimension | ARF6 activation (ARF6-GTP levels) |
|---|---|
| Target Compound Data | No significant change vs. untreated control (0% reduction) |
| Comparator Or Baseline | Myristoylated ARF6 (2-13) (active peptide) |
| Quantified Difference | Active peptide reduced ARF6 activation; scrambled peptide showed no effect |
| Conditions | Primary human dermal endothelial cells; ARF6-GTP pull-down assay; peptide concentration 10 μM; 4 h treatment |
Why This Matters
This direct comparison validates the scrambled peptide as an inert control that does not interfere with ARF6 GTPase activity, ensuring that observed effects with the active inhibitor are not artifacts of peptide treatment.
- [1] Davis CT, et al. ARF6 inhibition stabilizes the vasculature and enhances survival during endotoxic shock. J Immunol. 2014;192(12):6045-6052. doi:10.4049/jimmunol.1400309. Figure 4a-b. View Source
- [2] MedChemExpress. Myristoylated ARF6 (2-13), scrambled. Biological Activity. View Source
